3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid
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Overview
Description
3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Preparation Methods
The synthesis of 3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid can be achieved through several methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another approach is the iodine-assisted protocol for the synthesis of 5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones, which involves sequential condensation followed by oxidative cyclization and rearrangement .
Chemical Reactions Analysis
3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. It has been studied for its potential anticancer activity, with some derivatives showing promising results against cancer cell lines . Additionally, oxadiazoles, including this compound, have been explored for their antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, and analgesic properties . In material science, oxadiazoles are used as high-energy materials, fluorescent dyes, and sensors .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, some oxadiazole derivatives act as selective inhibitors of human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid can be compared with other similar compounds, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) . These compounds share the oxadiazole core but differ in their substituents and specific properties. The unique structure of this compound contributes to its distinct chemical and biological activities.
Properties
Molecular Formula |
C12H12N2O5 |
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Molecular Weight |
264.23 g/mol |
IUPAC Name |
3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid |
InChI |
InChI=1S/C12H12N2O5/c1-7-13-11(19-14-7)6-18-9-4-3-8(12(15)16)5-10(9)17-2/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
ZHZRQELOPFCBCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)COC2=C(C=C(C=C2)C(=O)O)OC |
Origin of Product |
United States |
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